(9-Methyl-9H-carbazol-2-yl)-acetic acid
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Overview
Description
(9-Methyl-9H-carbazol-2-yl)-acetic acid: is an organic compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as organic electronics, pharmaceuticals, and materials science. The presence of the acetic acid moiety in this compound adds to its versatility, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9-Methyl-9H-carbazol-2-yl)-acetic acid typically involves the functionalization of the carbazole core. One common method is the alkylation of carbazole with methyl iodide to introduce the methyl group at the 9-position. This is followed by the introduction of the acetic acid moiety through a carboxylation reaction. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of palladium-catalyzed cross-coupling reactions, which allow for the efficient formation of carbon-carbon bonds. This method can be optimized for large-scale production by adjusting the catalyst loading, reaction temperature, and solvent system.
Chemical Reactions Analysis
Types of Reactions: (9-Methyl-9H-carbazol-2-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol or an alkane.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, (9-Methyl-9H-carbazol-2-yl)-acetic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biology and medicine, this compound has shown promise as a precursor for the development of pharmaceuticals. Carbazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a valuable intermediate in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its ability to undergo various chemical transformations makes it a versatile compound for creating materials with specific properties.
Mechanism of Action
The mechanism of action of (9-Methyl-9H-carbazol-2-yl)-acetic acid involves its interaction with molecular targets and pathways within biological systems. The carbazole core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in key metabolic pathways, further contributing to its biological activity. The acetic acid moiety may enhance the compound’s solubility and facilitate its transport within cells.
Comparison with Similar Compounds
Carbazole: The parent compound of (9-Methyl-9H-carbazol-2-yl)-acetic acid, known for its wide range of biological activities.
Indolocarbazole: A structurally related compound with potent anticancer properties.
Benzocarbazole: Another similar compound with applications in organic electronics and materials science.
Uniqueness: this compound is unique due to the presence of both the carbazole core and the acetic acid moiety. This combination enhances its versatility and allows for a broader range of applications compared to its analogs. The methyl group at the 9-position also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(9-methylcarbazol-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-16-13-5-3-2-4-11(13)12-7-6-10(8-14(12)16)9-15(17)18/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMOWQJUBCIBME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=C(C=C3)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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